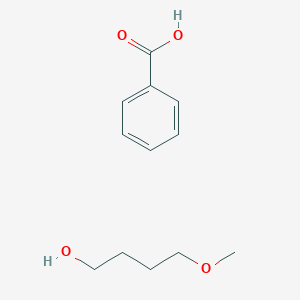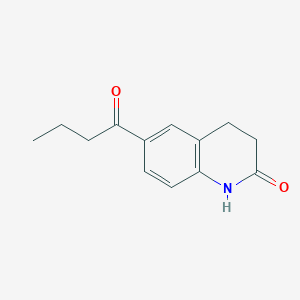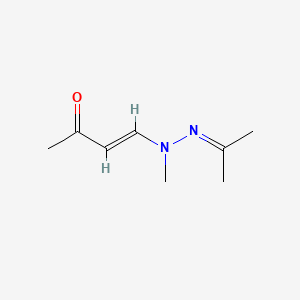
3-Butene-2-one, 4-(methyl(1-methylethylidene)hydrazino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butene-2-one, 4-(methyl(1-methylethylidene)hydrazino)- is an organic compound with the molecular formula C8H14N2O and a molecular weight of 154.2096 g/mol . This compound is known for its unique structure, which includes a butene backbone and a hydrazino group substituted with a methyl and isopropylidene group .
Preparation Methods
The synthesis of 3-Butene-2-one, 4-(methyl(1-methylethylidene)hydrazino)- typically involves the reaction of 3-buten-2-one with a hydrazine derivative under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
3-Butene-2-one, 4-(methyl(1-methylethylidene)hydrazino)- undergoes various chemical reactions, including:
Scientific Research Applications
3-Butene-2-one, 4-(methyl(1-methylethylidene)hydrazino)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Butene-2-one, 4-(methyl(1-methylethylidene)hydrazino)- involves its interaction with molecular targets such as enzymes and receptors . The hydrazino group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity . Additionally, the compound can interact with cellular pathways involved in oxidative stress and apoptosis .
Comparison with Similar Compounds
3-Butene-2-one, 4-(methyl(1-methylethylidene)hydrazino)- can be compared with similar compounds such as:
3-Buten-2-one:
3-Methyl-1-butene: This compound has a similar but different substitution pattern on the butene backbone.
1-Butene, 3-methyl-: Another similar compound with a different substitution pattern.
The uniqueness of 3-Butene-2-one, 4-(methyl(1-methylethylidene)hydrazino)- lies in its specific substitution pattern and the presence of the hydrazino group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
63262-98-6 |
|---|---|
Molecular Formula |
C8H14N2O |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
(E)-4-[methyl-(propan-2-ylideneamino)amino]but-3-en-2-one |
InChI |
InChI=1S/C8H14N2O/c1-7(2)9-10(4)6-5-8(3)11/h5-6H,1-4H3/b6-5+ |
InChI Key |
JXBMVYLRSNNPNY-AATRIKPKSA-N |
Isomeric SMILES |
CC(=NN(C)/C=C/C(=O)C)C |
Canonical SMILES |
CC(=NN(C)C=CC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


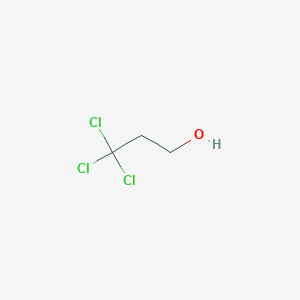
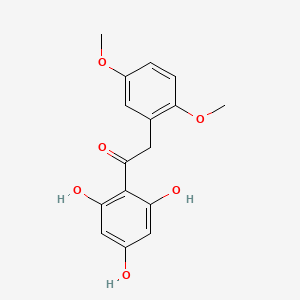
![{1-[(Hydrazinylmethylidene)amino]propyl}phosphonic acid](/img/structure/B14493635.png)
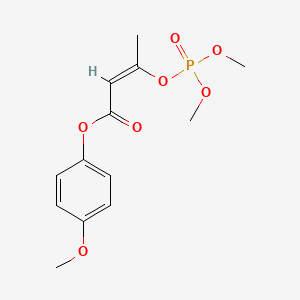

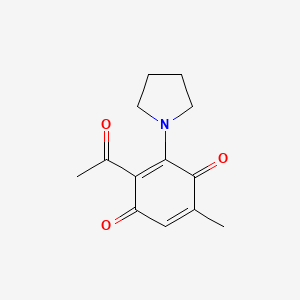

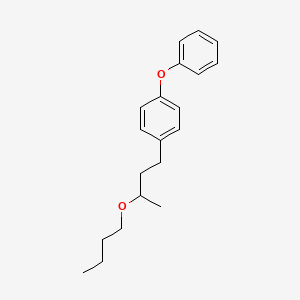
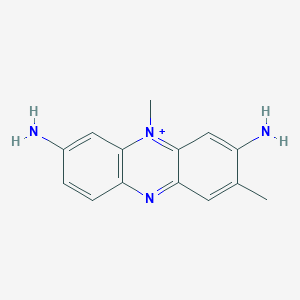
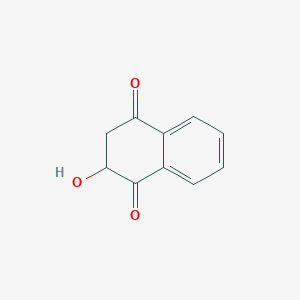
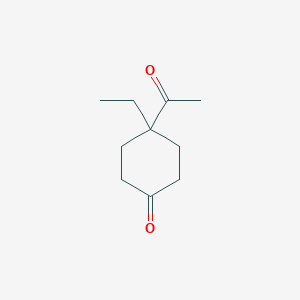
![4-[3-(Tert-butylamino)-2-hydroxypropoxy]benzene-1,2-diol](/img/structure/B14493699.png)
